N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide
Overview
Description
N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a trifluoromethoxy group attached to another phenyl ring, and a sulfonamide group linking these two aromatic systems. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 4-acetylphenyl, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amine group is then sulfonated using a sulfonyl chloride derivative, such as 4-(trifluoromethoxy)benzenesulfonyl chloride, under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.
Reduction: The reduction of the sulfonamide group yields the corresponding amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methoxybenzenesulfonamide
- N-(4-acetylphenyl)-4-chlorobenzenesulfonamide
- N-(4-acetylphenyl)-4-nitrobenzenesulfonamide
Uniqueness
N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c1-10(20)11-2-4-12(5-3-11)19-24(21,22)14-8-6-13(7-9-14)23-15(16,17)18/h2-9,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPSCKPPDNJMAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429119 | |
Record name | N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
812651-86-8 | |
Record name | N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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